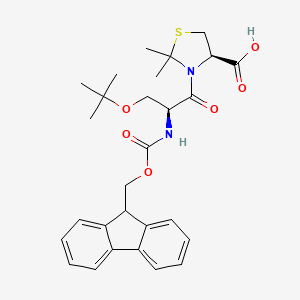
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is a useful research compound. Its molecular formula is C28H34N2O6S and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
Overview
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is predominantly used as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of complex peptide sequences with high purity and yield.
Key Features
- Solid-Phase Synthesis : The compound facilitates the efficient coupling of amino acids during SPPS, enabling the synthesis of peptides that are otherwise difficult to obtain.
- Pseudoproline Formation : The presence of the pseudoproline moiety (psiMe, Mepro) helps in reducing aggregation during synthesis, which is a common challenge in peptide chemistry.
Case Study
In a study published in Organic & Biomolecular Chemistry, researchers demonstrated the synthesis of various peptides using this compound as a key component. The peptides were synthesized with an average yield exceeding 80%, illustrating the compound's effectiveness in overcoming aggregation issues during SPPS .
Drug Development
Overview
The compound has significant applications in the development of novel therapeutics, particularly in oncology. Modified peptides derived from this compound exhibit enhanced efficacy and specificity against cancer cells.
Applications in Cancer Research
- Targeted Therapy : Researchers utilize this compound to create peptide-based drugs that can selectively target cancer cells, minimizing side effects on healthy tissues.
- Enhanced Stability : The incorporation of this derivative into peptides increases their stability and bioavailability.
Data Table: Drug Development Applications
| Application Area | Description | Benefits |
|---|---|---|
| Targeted Therapy | Peptides designed to bind specifically to cancer cells | Reduced side effects |
| Stability Enhancement | Improved resistance to enzymatic degradation | Increased bioavailability |
Bioconjugation
Overview
this compound is utilized in bioconjugation processes to attach peptides to other biomolecules. This application is vital for creating targeted drug delivery systems.
Key Features
- Versatile Linker : The compound acts as a versatile linker that can facilitate the attachment of various biomolecules such as antibodies or nanoparticles.
- Controlled Release Mechanisms : Peptides conjugated with this compound can be engineered for controlled release, improving therapeutic efficacy.
Protein Engineering
Overview
The compound is instrumental in protein engineering efforts aimed at enhancing the stability and activity of proteins used in therapeutic applications and industrial processes.
Applications
- Stabilization of Enzymes : By incorporating this compound into enzyme structures, researchers can improve their thermal stability and catalytic efficiency.
- Therapeutic Proteins : The modification of therapeutic proteins with this compound has been shown to enhance their pharmacokinetic properties.
特性
分子式 |
C28H34N2O6S |
|---|---|
分子量 |
526.6 g/mol |
IUPAC名 |
(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 |
InChIキー |
JQVUPZNTELGQQZ-GOTSBHOMSA-N |
SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
異性体SMILES |
CC1(N([C@@H](CS1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
正規SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















